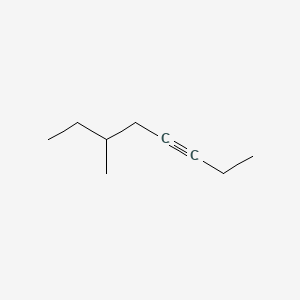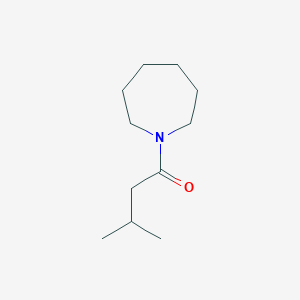
1-(Azepan-1-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-3-methylbutan-1-one is a chemical compound that belongs to the class of azepane derivatives Azepane is a seven-membered nitrogen-containing heterocycle, and the compound’s structure includes a butanone moiety attached to the azepane ring
Preparation Methods
The synthesis of 1-(Azepan-1-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azepane with 3-methylbutanoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(Azepan-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the oxygen atom, forming new derivatives.
Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Azepan-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential as a penetration enhancer in transdermal drug delivery systems.
Medicine: Research has explored its potential as a scaffold for designing new drugs with improved pharmacokinetic properties. Its unique structure allows for modifications that can enhance drug efficacy and reduce side effects.
Industry: In material science, this compound is investigated for its role in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-methylbutan-1-one involves its interaction with biological membranes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, disrupting their structure and increasing permeability. This property is particularly useful in transdermal drug delivery, where it facilitates the transport of drugs across the skin barrier .
At the molecular level, the compound may interact with specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(Azepan-1-yl)-3-methylbutan-1-one can be compared with other azepane derivatives and penetration enhancers such as Azone® (1-dodecylazacycloheptan-2-one). While Azone® is well-known for its penetration-enhancing properties, this compound offers a different structural framework that may provide unique advantages in certain applications .
Similar compounds include:
1-dodecylazacycloheptan-2-one (Azone®): Known for its use in transdermal drug delivery.
1-(Azepan-1-yl)dodecan-1-one:
Properties
CAS No. |
20299-78-9 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(azepan-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H21NO/c1-10(2)9-11(13)12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3 |
InChI Key |
WSAFHDPKLKXLDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




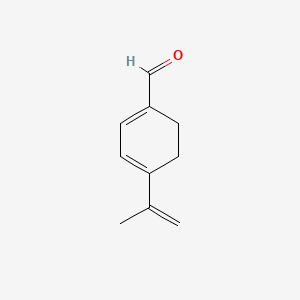

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
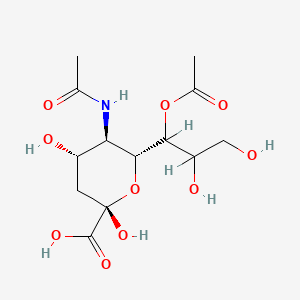
![7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione](/img/structure/B13814029.png)
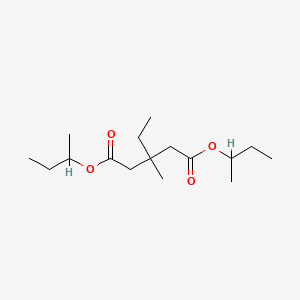
![Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-](/img/structure/B13814032.png)
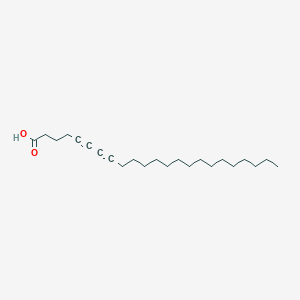


![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
